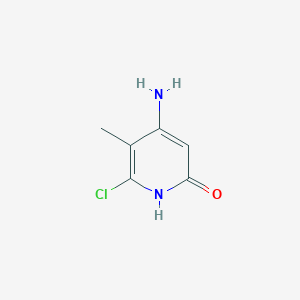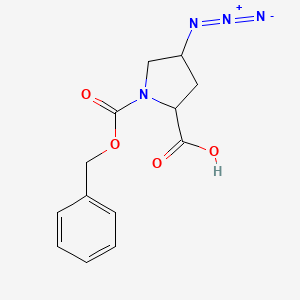
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azido derivatives This compound is characterized by the presence of an azido group (-N3) attached to the pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group to form (2S,4R)-4-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid.
Azidation: The protected compound is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the azido group at the 4-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), methanol (MeOH).
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like DMF or acetonitrile (MeCN).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate), water or organic solvents.
Major Products Formed
Reduction: (2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
科学研究应用
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the conjugation of the compound to biomolecules for imaging and therapeutic purposes.
Chemical Biology: It is used in the study of biological processes through the incorporation of the azido group into biomolecules, facilitating their detection and analysis.
作用机制
The mechanism of action of (2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is primarily based on the reactivity of the azido group. The azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or the Huisgen cycloaddition, to form stable conjugates with target molecules. These reactions are highly specific and occur under mild conditions, making the compound useful for labeling and tracking biomolecules in complex biological systems.
相似化合物的比较
Similar Compounds
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the azido and benzyloxycarbonyl groups, making it less reactive in bioorthogonal reactions.
(2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid: Formed by the reduction of the azido group, it is more suitable for further functionalization through amine chemistry.
(2S,4R)-4-methylglutamate (SYM 2081): A methylglutamate analog with different pharmacological properties.
Uniqueness
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is unique due to the presence of both the azido and benzyloxycarbonyl groups. The azido group provides versatility in bioorthogonal chemistry, while the benzyloxycarbonyl group offers protection and stability during synthetic transformations. This combination makes the compound highly valuable for applications in medicinal chemistry, materials science, and chemical biology.
属性
IUPAC Name |
4-azido-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c14-16-15-10-6-11(12(18)19)17(7-10)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMIVURICADVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
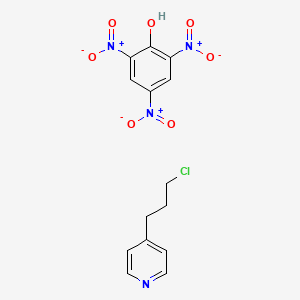
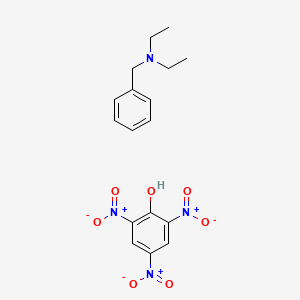
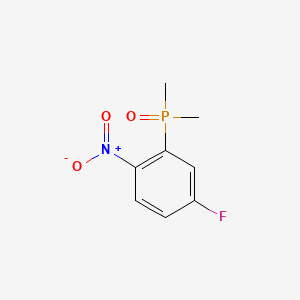
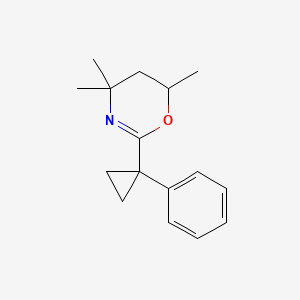
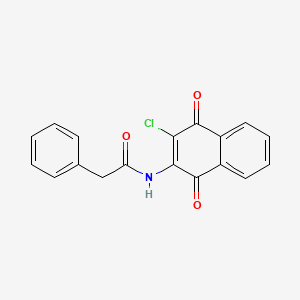
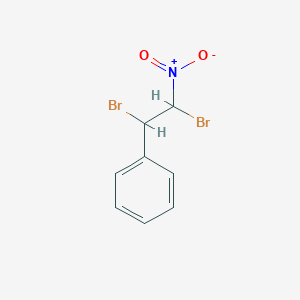

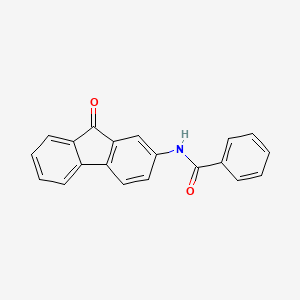
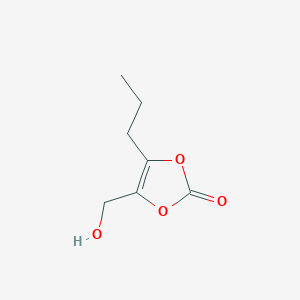

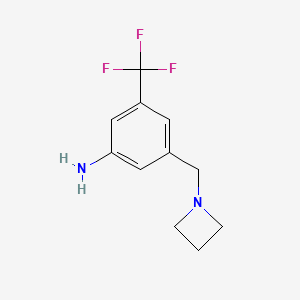
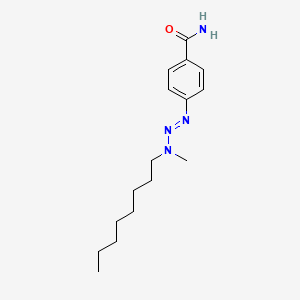
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
